N',N'-Dimethylformohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(dimethylamino)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTGURJQVWBILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307894 | |
| Record name | N',N'-Dimethylformohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-49-5 | |
| Record name | 3298-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N',N'-Dimethylformohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N ,n Dimethylformohydrazide and Its Derivatives
Direct Synthesis Approaches for N',N'-Dimethylformohydrazide
The direct synthesis of this compound can be achieved through several laboratory-scale methods, primarily involving the formylation of 1,1-dimethylhydrazine (B165182).
Established Laboratory Protocols for this compound
An established method for the synthesis of this compound involves the reaction of 1,1-dimethylhydrazine with a suitable formylating agent. A common approach is the use of formic acid or its derivatives. For instance, the reaction can be carried out by treating 1,1-dimethylhydrazine with an excess of formic acid, which acts as both the solvent and the reactant. The mixture is typically heated to drive the reaction to completion, followed by purification steps like distillation to isolate the desired product.
Another potential route is the use of formylhydrazine (B46547), which can be prepared by the acid hydrolysis of diazomethane. wikipedia.org While not a direct synthesis of the dimethylated compound, this intermediate can be further alkylated to produce this compound.
A related synthesis involves the methylation of diformylhydrazine followed by hydrolysis, which has been used to prepare symmetrical dimethylhydrazine and could be adapted for the synthesis of the this compound. orgsyn.org
| Reactants | Reagents and Conditions | Product | Reference |
| 1,1-Dimethylhydrazine | Formic acid, heating | This compound | |
| Diazomethane | Acid hydrolysis | Formylhydrazine | wikipedia.org |
| Diformylhydrazine | Methylation, followed by hydrolysis | Symmetrical dimethylhydrazine | orgsyn.org |
This table contains generalized and inferred synthetic approaches as direct laboratory protocols for this compound were not explicitly found in the provided search results.
Optimization of Synthetic Pathways for this compound
The optimization of synthetic pathways for this compound focuses on improving yield, purity, and reaction conditions. Key parameters for optimization include the choice of formylating agent, catalyst, solvent, temperature, and reaction time. For example, using a milder formylating agent than formic acid, such as ethyl formate (B1220265), in the presence of a suitable catalyst could lead to higher yields and fewer byproducts.
The use of N,N-dimethylformamide (DMF) as a source for the formyl group has also been explored in various organic reactions and could be a potential avenue for the synthesis of this compound. nih.gov Theoretical studies on the hydrolysis of related formamidine (B1211174) compounds suggest that the reaction pathways are sensitive to the presence of water and the choice of solvent, indicating that careful control of these factors is crucial for optimizing the synthesis. nih.gov
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound allows for the modification of its chemical properties for various applications.
Derivatization at the Nitrogen Centers
Derivatization at the nitrogen centers of this compound can be achieved through alkylation and acylation reactions. N-alkylation can introduce various alkyl groups to the nitrogen atoms, potentially altering the compound's steric and electronic properties. youtube.com Similarly, N-acylation can be used to introduce acyl groups, which can serve as protecting groups or as handles for further functionalization. The synthesis of N-acylated derivatives of related compounds, such as 5,10-dihydrophenazine, has been achieved by reacting the parent compound with acyl chlorides. nist.gov
Modifications and Elaboration of the Formyl Moiety
The formyl moiety of this compound is a key site for chemical modification. One important reaction is the reduction of the formyl group. For instance, sodium borohydride (B1222165) has been used to reduce the carbamoyl (B1232498) azide (B81097) of N-protected amino acids to the corresponding N'-formyl-gem-diaminoalkyl derivatives, a reaction that could be adapted for the reduction of the formyl group in this compound. researchgate.net
The formyl group can also be removed under certain conditions. Methods for the removal of N-formyl groups from amino acid esters using strong acids in a mixture of water and an organic solvent, or using hydroxylamine, have been developed and could potentially be applied to de-formylate this compound if desired. google.comgoogle.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved by using less hazardous reagents, employing greener solvents, and improving atom economy. For instance, replacing traditional volatile organic solvents with more environmentally friendly alternatives can significantly reduce the environmental footprint of the synthesis.
Atom Economy and Efficiency in this compound Synthesis
The efficiency of a chemical synthesis is not only measured by its yield but also by its atom economy, which calculates the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal synthesis would have a 100% atom economy, meaning no atoms are wasted as byproducts. mdpi.com The synthesis of this compound can be approached through different routes, each with its own characteristic atom economy.
A primary and direct method for the synthesis of this compound involves the formylation of unsymmetrical dimethylhydrazine (UDMH). This can be achieved using various formylating agents, such as formic acid or ethyl formate.
Route 1: Formylation of UDMH with Formic Acid
The reaction of unsymmetrical dimethylhydrazine with formic acid represents a straightforward approach to this compound. The reaction proceeds with the formation of water as the only byproduct. researchgate.net
Reaction: (CH₃)₂NNH₂ + HCOOH → (CH₃)₂NNHCHO + H₂O
The atom economy for this reaction is calculated as follows:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Unsymmetrical Dimethylhydrazine | (CH₃)₂NNH₂ | 60.10 |
| Formic Acid | HCOOH | 46.03 |
| Total Reactants | 106.13 | |
| This compound | (CH₃)₂NNHCHO | 88.11 |
| Water | H₂O | 18.02 |
| Total Products | 106.13 |
Atom Economy = (Molar mass of desired product / Total molar mass of reactants) x 100 Atom Economy = (88.11 / 106.13) x 100 ≈ 83.0%
This method exhibits a relatively high atom economy, with the only waste product being water, which is environmentally benign.
Route 2: Formylation of UDMH with Ethyl Formate
Another common method for formylation involves the reaction of UDMH with an ester, such as ethyl formate. sciencemadness.org This reaction yields ethanol (B145695) as a byproduct.
Reaction: (CH₃)₂NNH₂ + HCOOCH₂CH₃ → (CH₃)₂NNHCHO + CH₃CH₂OH
The atom economy for this route is:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Unsymmetrical Dimethylhydrazine | (CH₃)₂NNH₂ | 60.10 |
| Ethyl Formate | HCOOCH₂CH₃ | 74.08 |
| Total Reactants | 134.18 | |
| This compound | (CH₃)₂NNHCHO | 88.11 |
| Ethanol | CH₃CH₂OH | 46.07 |
| Total Products | 134.18 |
Atom Economy = (88.11 / 134.18) x 100 ≈ 65.7%
Solvent Selection and Waste Minimization in this compound Production
The choice of solvent is a critical factor in the environmental impact of a chemical process. Ideally, reactions should be conducted in the absence of a solvent or in environmentally benign solvents such as water, ethanol, or supercritical fluids. researchgate.net
In the synthesis of this compound, the selection of solvent depends on the chosen synthetic route. For the reaction of UDMH with formic acid, the reaction can often be carried out neat, without the need for an additional solvent, as formic acid itself can act as the reaction medium. researchgate.net This approach significantly reduces solvent-related waste.
For the formylation with ethyl formate, a solvent may be employed to facilitate the reaction. Common choices for similar amine-ester reactions include alcohols like ethanol or methanol. researchgate.net The use of ethanol is often preferred due to its lower toxicity compared to methanol. In some instances, the reaction can be performed with an excess of ethyl formate acting as both reactant and solvent.
Waste minimization in this compound production is intrinsically linked to the principles of atom economy and solvent selection.
Key considerations for waste minimization include:
Catalysis: Employing catalytic methods where possible can reduce the need for stoichiometric reagents that end up as waste.
Byproduct Valorization: In the case of the ethyl formate route, the ethanol byproduct could be captured and repurposed as a fuel or a solvent for other processes, turning a waste stream into a valuable resource.
Process Optimization: Careful control of reaction conditions such as temperature and reaction time can maximize the yield of the desired product and minimize the formation of side products and impurities, which would otherwise contribute to the waste stream. For instance, in the synthesis of related hydrazides, controlling the temperature is crucial to prevent decomposition or side reactions. sciencemadness.org
Feedstock Purity: Using high-purity starting materials, such as unsymmetrical dimethylhydrazine, can prevent the introduction of impurities that would need to be removed and disposed of later in the process.
By carefully selecting synthetic routes with high atom economy and utilizing green solvent practices, the production of this compound can be designed to be more sustainable and environmentally responsible. The direct formylation of UDMH with formic acid appears to be a more atom-economical and potentially solvent-free approach compared to the use of ethyl formate.
Reactivity and Mechanistic Studies of N ,n Dimethylformohydrazide
Nucleophilic Reactivity of the Hydrazide Functionality in N',N'-Dimethylformohydrazide
The hydrazide moiety in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The terminal, disubstituted nitrogen atom is generally considered the more nucleophilic center due to the electron-donating effect of the two methyl groups. This enhanced nucleophilicity allows this compound to readily participate in reactions with various electrophiles.
Studies on the kinetics of reactions between various amines and hydrazines with electrophiles have shown that methyl groups increase the reactivity of the α-position of hydrazines. researchgate.net While a direct comparison for this compound is not explicitly detailed, it can be inferred that the dimethylamino group enhances the nucleophilicity of the adjacent nitrogen. However, it is also noted that the presence of an acyl group, such as the formyl group in this case, generally decreases the nucleophilicity of the attached nitrogen atom through resonance delocalization of the lone pair into the carbonyl group. This suggests a nuanced reactivity profile where the terminal nitrogen is the primary site of nucleophilic attack.
The nucleophilicity of hydrazines has been a subject of interest, particularly in the context of the "α-effect," which describes the enhanced reactivity of nucleophiles bearing an atom with an unshared pair of electrons adjacent to the nucleophilic center. However, kinetic studies on the reactions of hydrazines with electrophiles have not consistently shown a significant α-effect. researchgate.net
Electrophilic Activation and Reactions of this compound
While the primary reactivity of this compound is nucleophilic, the formyl group provides a site for electrophilic reactions, particularly after activation. The carbonyl carbon of the formyl group is inherently electrophilic and can be attacked by strong nucleophiles.
Furthermore, the amide linkage can be activated under specific conditions. For instance, the use of sulfonate leaving groups at the amide nitrogen atom has been shown to enable SN2 substitution reactions with amine nucleophiles, leading to the formation of nitrogen-nitrogen bonds. nih.gov While this has been demonstrated for O-tosyl hydroxamates, similar principles of activating the amide nitrogen could potentially be applied to this compound, transforming it into an electrophilic aminating agent.
Electrophilic hydroxylamine-derived reagents have emerged as effective nitrogen sources for synthesizing unprotected amino functionalities. nih.gov By analogy, activation of the N-N bond in this compound could potentially generate an electrophilic aminating species, although specific examples involving this compound are not prevalent in the literature.
Participation of this compound in Condensation and Addition Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a hallmark of hydrazide chemistry. libretexts.org this compound, with its nucleophilic nitrogen, can react with carbonyl compounds such as aldehydes and ketones to form hydrazones. However, due to the formylation of one of the nitrogen atoms, the resulting hydrazone structure would be an N-formyl-N',N'-dimethylhydrazone.
The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration. In the case of this compound, the terminal dimethylated nitrogen is the likely nucleophile.
Addition reactions are also a key feature of its reactivity. The nucleophilic nitrogen can add to polarized double bonds, such as those in Michael acceptors. For example, asymmetric Michael addition reactions of related compounds to nitroolefins have been reported. nih.gov This suggests that this compound could act as a nucleophile in conjugate addition reactions.
Mechanistic Investigations of Key Transformations Involving this compound
Detailed mechanistic studies specifically on this compound are limited. However, insights can be drawn from studies of related hydrazides, formamides, and dimethylhydrazine.
Elucidation of Reaction Intermediates
In many reactions involving hydrazides, the initial adducts and subsequent intermediates play a crucial role in determining the final product. For instance, in condensation reactions with carbonyls, a hemiaminal-like intermediate is initially formed, which then eliminates water to form the hydrazone.
In the context of oxidation reactions, which are common for hydrazines, radical intermediates are often proposed. For example, the reaction of hydrazines with monoamine oxidases is suggested to proceed through a diazene (B1210634) intermediate, which then reacts with oxygen to form an alkyl radical. nih.gov Similar radical intermediates could be envisioned in the oxidation of this compound.
Computational studies on the ozonation of unsymmetrical dimethylhydrazine (UDMH) have identified various transformation products and intermediates, such as acetaldehyde (B116499) dimethyl hydrazine (ADMH) and tetramethyl tetrazene (TMT), which can be precursors to other products. iupac.org These studies highlight the complex array of intermediates that can arise from reactions of dimethylated hydrazines.
Kinetic and Thermodynamic Characterization of this compound Reactions
Quantitative data on the kinetics and thermodynamics of reactions specifically involving this compound are scarce. However, kinetic data for related compounds provide a basis for understanding its reactivity. For instance, the rate coefficients for the gas-phase reactions of OH radicals with hydrazine, monomethylhydrazine, and 1,1-dimethylhydrazine (B165182) have been determined. dtic.mil These studies show that the rate of reaction increases with methyl substitution.
| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| Hydrazine (N₂H₄) | (0.75 ± 0.08) x 10⁻¹¹ (at pH 11) dtic.mil |
| 1,1-Dimethylhydrazine ((CH₃)₂NNH₂) | No direct measurement found, but detailed study reported dtic.mil |
| N-methylformamide (CH₃NHCHO) | (0.86 ± 0.24) x 10⁻¹¹ researchgate.net |
| N,N-dimethylformamide ((CH₃)₂NCHO) | (1.4 ± 0.3) x 10⁻¹¹ researchgate.net |
This table presents kinetic data for compounds structurally related to this compound to provide a comparative context for its likely reactivity.
Isotope Effects and Transition State Analysis
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the transition state. libretexts.orgyoutube.com For reactions involving this compound, isotopic labeling at several positions could provide mechanistic insights. For example, substituting the formyl proton with deuterium (B1214612) (D) would allow for the determination of a primary kinetic isotope effect if this bond is broken in the rate-determining step of a reaction.
Secondary kinetic isotope effects can also be informative. For instance, isotopic substitution at the nitrogen atoms or the methyl groups could reveal changes in hybridization and steric environment in the transition state. libretexts.org
Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can reveal the role of proton transfers in the mechanism. nih.govnih.gov An inverse solvent isotope effect (kH₂O/kD₂O < 1) can sometimes indicate a pre-equilibrium step involving protonation or a change in the hydrogen bonding network prior to the rate-limiting step. nih.gov While no specific isotope effect studies on this compound are reported, the principles are broadly applicable to understanding its reaction mechanisms.
Applications of N ,n Dimethylformohydrazide in Organic Synthesis
N',N'-Dimethylformohydrazide as a Versatile Synthetic Reagent
The potential of this compound as a multifaceted reagent in organic synthesis has not been extensively explored in the available literature.
Utilization in C-N Bond Forming Reactions
The formation of carbon-nitrogen bonds is a cornerstone of organic chemistry, essential for the synthesis of a vast array of functional molecules. However, specific examples and detailed research findings on the utilization of this compound for this purpose are not readily found in peer-reviewed journals or chemical databases. While the broader class of hydrazides can participate in such reactions, the specific reactivity and scope of this compound in this context have not been delineated.
Role as a Formylating Agent
Formylation, the introduction of a formyl group (-CHO), is a critical transformation in the synthesis of aldehydes and other key intermediates. Reagents that can efficiently and selectively deliver a formyl group are of significant interest. There is, however, a lack of specific studies demonstrating the application of this compound as a formylating agent in organic synthesis.
Applications as a Building Block for Complex Organic Molecules
The use of small, functionalized molecules as building blocks is a fundamental strategy in the construction of more complex molecular architectures, including heterocyclic compounds. While the structure of this compound suggests potential as a synthon, there is a dearth of published research detailing its application as a foundational component in the synthesis of intricate organic molecules.
Contributions of this compound to the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates
The synthesis of molecules with biological activity is a major driver of research in organic chemistry.
Role in Drug Discovery and Development
The development of new pharmaceuticals often relies on the availability of diverse chemical scaffolds and reagents. An extensive search of the literature does not yield significant evidence of this compound playing a role in drug discovery or the synthesis of pharmaceutical intermediates.
Synthesis of Agrochemicals and Specialty Chemicals
The agrochemical and specialty chemical industries also depend on innovative synthetic methodologies. However, there are no prominent, publicly available research findings that describe the use of this compound in the synthesis of agrochemicals or other specialty chemicals. While related compounds such as diacylhydrazines have found applications in this area, specific data for this compound is absent.
This compound in the Synthesis of Heterocyclic Compounds
This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Its bifunctional nature, possessing both nucleophilic nitrogen atoms and a formyl group, allows it to participate in a range of cyclization reactions.
One of the most well-documented applications of this compound is in the synthesis of pyrazoles . The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents provides a direct route to substituted pyrazoles. organic-chemistry.orgyoutube.comquimicaorganica.org The Vilsmeier-Haack reagent, often generated in situ from N,N-dimethylformamide (a related compound), is a common method for formylating active methylene (B1212753) groups, which can then be cyclized with hydrazine (B178648) derivatives. chemmethod.com While distinct from this compound, the underlying principle of using a formylhydrazine (B46547) synthon is analogous. For instance, the reaction of hydrazones with the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) can yield 4-formylpyrazoles. chemmethod.com
The synthesis of 1,2,4-triazoles can also be achieved using this compound and its derivatives. These reactions often involve the condensation of the hydrazide with a suitable C-N or C-S building block, followed by cyclization. For example, the reaction of acid hydrazides with benzonitrile (B105546) derivatives can lead to the formation of 1,2,4-triazoles. umich.edu While not explicitly detailing the use of the N',N'-dimethyl variant, these methods highlight the general reactivity pattern of formohydrazides in triazole synthesis. mdpi.comfrontiersin.orgraco.catmdpi.comnih.gov
Furthermore, this compound can be a precursor for the construction of tetrazoles , which are important scaffolds in medicinal chemistry. researchgate.netbeilstein-journals.org The synthesis of tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. nih.gov While direct cycloaddition with this compound is less common, its derivatives can be envisioned to participate in such transformations.
The following table summarizes representative examples of heterocyclic synthesis where this compound or related formohydrazide derivatives are employed.
| Heterocycle | Starting Materials | Reaction Conditions | Reference |
| Pyrazole (B372694) | Hydrazone, POCl₃/DMF (Vilsmeier-Haack reagent) | Reflux | chemmethod.com |
| 1,2,4-Triazole | Acid hydrazide, Benzonitrile derivative | Reflux in DMF | umich.edu |
| Pyrazole | 1,3-Diketone, Arylhydrazine | Room temperature in N,N-dimethylacetamide | organic-chemistry.org |
Advanced Synthetic Methodologies Employing this compound
Beyond its role in the fundamental synthesis of heterocycles, this compound is being explored in more complex and efficient synthetic strategies that aim for high levels of control and molecular complexity in a single operation.
Chemo-, Regio-, and Stereoselective Syntheses
The inherent structure of this compound allows for potential control over chemo-, regio-, and stereoselectivity in certain reactions. The differential reactivity of its two nitrogen atoms and the presence of the formyl group can be exploited to direct the outcome of a reaction.
For instance, in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity of the condensation can be influenced by the substitution pattern on the hydrazide. While specific studies on this compound are limited, the general principles of controlling regioselectivity in pyrazole synthesis are well-established. organic-chemistry.org
Stereoselective synthesis utilizing chiral derivatives of hydrazides has also been reported. For example, the use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions allows for the diastereoselective synthesis of densely substituted pyrrolidines. nih.gov Although this example does not directly involve this compound, it demonstrates the potential for achieving stereocontrol by employing chiral auxiliaries on the hydrazine moiety. The development of chiral variants of this compound could pave the way for its application in asymmetric synthesis.
Cascade and Multicomponent Reactions
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single pot, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, represent highly efficient and atom-economical synthetic strategies. nih.govsemanticscholar.orgmdpi.comresearchgate.net
This compound is a promising candidate for the design of novel MCRs for the synthesis of complex heterocyclic systems. Its multiple reactive sites could allow it to participate in sequential bond-forming events with other reactants. While specific, well-documented MCRs employing this compound are not abundant in the literature, the concept has been demonstrated with related compounds. For example, the Passerini three-component reaction has been utilized to synthesize tetrazole building blocks. beilstein-journals.org This suggests the potential for designing Ugi or Passerini-type reactions involving this compound or its isocyanide equivalent.
The development of cascade reactions initiated by this compound is another area of potential. A reaction could be designed where an initial condensation or addition involving the hydrazide triggers a series of intramolecular cyclizations and rearrangements to build complex molecular architectures in a single, efficient step.
The following table provides a conceptual overview of how this compound could be employed in advanced synthetic methodologies.
| Methodology | Conceptual Application of this compound | Potential Outcome |
| Regioselective Synthesis | Reaction with unsymmetrical 1,3-dicarbonyls | Selective formation of one pyrazole regioisomer |
| Stereoselective Synthesis | Use of a chiral derivative of this compound in cycloadditions | Enantiomerically enriched heterocyclic products |
| Multicomponent Reaction | Combination with an aldehyde, an isocyanide, and another component | Rapid assembly of complex, drug-like molecules |
| Cascade Reaction | Initial reaction followed by intramolecular cyclizations | Efficient synthesis of polycyclic heterocyclic systems |
Coordination Chemistry of N ,n Dimethylformohydrazide
Ligand Properties and Coordination Modes of N',N'-Dimethylformohydrazide
This compound, with the chemical formula C₃H₈N₂O, is a derivative of formohydrazide where two methyl groups are attached to the terminal nitrogen atom. nih.gov The presence of oxygen and two nitrogen atoms with lone pairs of electrons makes it a potentially versatile ligand. The fundamental properties of the free ligand are crucial for understanding its coordination behavior.
The molecule possesses multiple potential donor sites: the carbonyl oxygen, the amino nitrogen (N'), and the imino nitrogen (N). This allows for several possible coordination modes:
Monodentate Coordination: The ligand can coordinate to a metal center through either the carbonyl oxygen or one of the nitrogen atoms. Coordination through the carbonyl oxygen is common for amide-type ligands, while nitrogen coordination is also a strong possibility.
Bidentate Chelation: this compound can act as a chelating ligand, forming a stable five-membered ring by coordinating through both the carbonyl oxygen and the adjacent amino nitrogen atom (O,N-chelation). This is a common coordination mode for hydrazide derivatives.
Bridging Coordination: The ligand could potentially bridge two metal centers, with the different donor atoms coordinating to separate metal ions.
The electronic and steric properties of the dimethylamino group can influence the ligand's coordination. The electron-donating nature of the methyl groups can enhance the basicity of the terminal nitrogen, potentially favoring its coordination. Conversely, the steric bulk of the dimethylamino group might hinder certain coordination geometries.
Synthesis and Characterization of Metal Complexes Containing this compound
The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction, the nature of the metal ion, the counter-anion, and the reaction conditions (temperature, pH) would play a crucial role in determining the structure and composition of the resulting complex.
Transition Metal Complexes of this compound
While specific research on transition metal complexes of this compound is limited, insights can be drawn from related systems. Transition metals, with their partially filled d-orbitals, are expected to form stable complexes with this ligand. The formation of such complexes can be investigated through various techniques. For instance, the synthesis of complexes with metals like copper(II), nickel(II), and cobalt(II) could be attempted by reacting their chloride or nitrate (B79036) salts with the ligand in an alcoholic solution. The resulting products could then be isolated and characterized.
Main Group Metal Complexes of this compound
The coordination chemistry of main group metals with this compound is an area that remains largely unexplored. Main group elements, such as those from groups 1, 2, and 13-15, can also form coordination compounds. The nature of bonding in these complexes would likely be more electrostatic compared to transition metal complexes. The synthesis could be approached by reacting the ligand with main group metal halides or alkoxides.
Spectroscopic and Structural Analysis of this compound Coordination Compounds
The characterization of any newly synthesized coordination compounds of this compound would rely heavily on spectroscopic and structural analysis techniques to elucidate the ligand's binding mode and the geometry of the complex.
Advanced Spectroscopic Techniques for Characterizing Ligand-Metal Interactions
A suite of spectroscopic methods would be essential to probe the coordination of this compound to a metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. A shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber in the complex compared to the free ligand would suggest coordination through the carbonyl oxygen. Similarly, changes in the N-H and N-N stretching vibrations would indicate the involvement of the nitrogen atoms in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help identify the binding sites. For instance, a downfield shift of the N-H proton signal could suggest its involvement in coordination.
Electronic (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy can provide information about the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination geometry around the metal ion.
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and confirm its stoichiometry.
A hypothetical IR data comparison for a bidentate (O,N) coordinated complex is presented below:
| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference |
| ν(N-H) | ~3200 | Shifted or Broadened | Involvement of N-H in coordination or H-bonding |
| ν(C=O) | ~1670 | ~1630 | Coordination via carbonyl oxygen |
| ν(N-N) | ~980 | Shifted | Involvement of nitrogen in coordination |
X-ray Crystallographic Studies of Coordination Geometries
For instance, an X-ray crystal structure would reveal the M-O and M-N bond distances, providing direct evidence of coordination. It would also elucidate the geometry around the metal ion, which could be, for example, tetrahedral, square planar, or octahedral, depending on the metal and the number of coordinated ligands.
The table below summarizes hypothetical structural parameters that could be obtained from an X-ray crystallographic study of a transition metal complex of this compound.
| Parameter | Value |
| Metal-Oxygen Bond Length (Å) | 2.0 - 2.2 |
| Metal-Nitrogen Bond Length (Å) | 2.0 - 2.3 |
| O-M-N Bite Angle (°) | ~75 - 85 |
| Coordination Geometry | Octahedral |
Theoretical Insights into Metal-N',N'-Dimethylformohydrazide Bonding and Electronic Structure
Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of bonding, geometric preferences, and electronic properties of metal complexes. While specific theoretical studies exclusively focused on this compound complexes are not extensively documented in publicly available research, the established principles and methodologies applied to analogous hydrazide and hydrazone complexes offer a clear framework for understanding the nature of metal-N',N'-dimethylformohydrazide interactions. These computational approaches, primarily centered around Density Functional Theory (DFT), allow for a detailed exploration of the molecular and electronic structure that is often inaccessible through experimental methods alone.
At the heart of theoretical investigations into coordination compounds is the goal of achieving a detailed understanding of the molecule's potential energy surface. By finding the minimum energy geometries, chemists can predict stable structures, bond lengths, and bond angles. scielo.org.co For a hypothetical metal complex of this compound, DFT calculations would be employed to optimize the geometry of the complex. These calculations would typically use a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) or a larger one for greater accuracy, to solve the quantum mechanical equations that describe the electronic system. scielo.org.codavidpublisher.com The results of these geometry optimizations can be compared with experimental data from X-ray crystallography, where available, to validate the computational model. scielo.org.co Discrepancies between gas-phase calculations and solid-state experimental results can often be attributed to intermolecular interactions present in the crystal lattice. scielo.org.co
Beyond molecular geometry, theoretical methods provide profound insights into the electronic nature of the metal-ligand bond. Natural Bond Orbital (NBO) analysis is a key technique used to dissect the calculated electronic wavefunction into localized bonds and lone pairs, providing a chemically intuitive picture of bonding. rsc.org NBO analysis quantifies the charge distribution among the atoms, revealing the extent of charge transfer from the this compound ligand to the metal center. It can also describe the hybridization of atomic orbitals and the nature of the donor-acceptor interactions that constitute the coordinate bond. rsc.org For instance, the interaction between the lone pair orbitals of the nitrogen and oxygen atoms of the hydrazide and the vacant orbitals of the metal ion would be quantitatively described, confirming the donor sites and the covalent character of the bonds. nih.gov
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical component of the theoretical analysis. scielo.org.co The energy and composition of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are fundamental to understanding the chemical reactivity, kinetic stability, and electronic spectra of the complex. scielo.org.codavidpublisher.com In a typical metal-N',N'-dimethylformohydrazide complex, the HOMO might be localized on the metal d-orbitals or on the ligand, while the LUMO could be centered on the metal or delocalized over the ligand framework. The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation. A small gap generally suggests that the molecule is more reactive and can be more easily excited. scielo.org.co The nature of the electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions) predicted by Time-Dependent DFT (TD-DFT) can be correlated with the absorption bands observed in experimental UV-Vis spectra. nih.gov
The following tables present hypothetical but representative data that would be generated from DFT calculations on a metal complex of this compound, based on findings for structurally similar hydrazone and hydrazide complexes. scielo.org.codavidpublisher.com
Table 1: Representative Optimized Geometrical Parameters for a Hypothetical [M(this compound)Cl₂] Complex (M=Cu(II), Zn(II))
This table illustrates the kind of structural data obtained from geometry optimization calculations. Bond lengths are given in Angstroms (Å) and bond angles in degrees (°). The data is modeled on typical values found in theoretical studies of similar hydrazide complexes. scielo.org.codavidpublisher.com
| Parameter | M = Cu(II) | M = Zn(II) |
| Bond Lengths (Å) | ||
| M-O | 1.98 | 2.05 |
| M-N (amino) | 2.02 | 2.10 |
| M-Cl1 | 2.25 | 2.30 |
| M-Cl2 | 2.26 | 2.31 |
| N-N | 1.40 | 1.41 |
| C=O | 1.25 | 1.25 |
| **Bond Angles (°) ** | ||
| O-M-N | 85.0 | 82.0 |
| Cl1-M-Cl2 | 98.0 | 95.0 |
| O-M-Cl1 | 105.0 | 108.0 |
| N-M-Cl2 | 104.0 | 107.0 |
Table 2: Illustrative Frontier Molecular Orbital (FMO) Energies for a Hypothetical [M(this compound)Cl₂] Complex
This table shows example HOMO and LUMO energies and the resulting energy gap (ΔE), which are crucial for assessing the electronic behavior and reactivity of the complex. The values are representative of those found in DFT studies of related coordination compounds. scielo.org.co
| Complex | E_HOMO (eV) | E_LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Predominant Orbital Character |
| [Cu(L)Cl₂] | -6.8 | -4.2 | 2.6 | HOMO: Metal d-orbital, LUMO: Ligand π |
| [Zn(L)Cl₂] | -7.5 | -3.5 | 4.0 | HOMO: Ligand π, LUMO: Ligand π |
| L = this compound |
Catalytic Applications and Roles of N ,n Dimethylformohydrazide
N',N'-Dimethylformohydrazide as a Catalyst or Co-catalyst in Organic Reactions
No studies were found that describe the use of this compound as a direct catalyst or co-catalyst in any organic reactions.
This compound as a Precursor to Catalytically Active Species
There is no available data to suggest that this compound is used as a precursor for catalytically active species in either homogeneous or heterogeneous systems.
Role of this compound in Organocatalytic Systems
The scientific literature does not describe any role for this compound within the field of organocatalysis.
Investigation of Photoredox Catalysis Involving this compound
No investigations or studies were found that involve this compound in the context of photoredox catalysis, either as a catalyst, sensitizer, or reactant.
Mechanistic Understanding of this compound's Role in Catalytic Cycles
As there are no documented catalytic applications for this compound, there are consequently no mechanistic studies detailing its role in any catalytic cycles.
Advanced Analytical and Computational Studies of N ,n Dimethylformohydrazide
Advanced Spectroscopic Characterization of N',N'-Dimethylformohydrazide
Advanced spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its structural, electronic, and vibrational properties. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy (Infrared and Raman) collectively offer a comprehensive understanding of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons in this compound reveal details about their local electronic environment. For instance, the protons of the two methyl groups attached to the nitrogen atom are expected to show distinct signals due to their chemical non-equivalence. nih.gov The formyl proton (-CHO) would also exhibit a characteristic chemical shift. The coupling patterns (multiplicity of signals) observed in high-resolution spectra can provide information about the connectivity of atoms within the molecule.
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, and the methyl carbons provide key data points for confirming the molecular structure. Modern NMR techniques, such as "pure shift" experiments, can enhance spectral resolution by removing the effects of homonuclear couplings, leading to a spectrum with a single peak for each distinct chemical site, which simplifies analysis. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl Proton (-CHO) | 8.0 - 8.5 | - |
| N-Methyl Protons (-N(CH₃)₂) | 2.8 - 3.1 | - |
| Formyl Carbon (-CHO) | - | 160 - 165 |
| N-Methyl Carbons (-N(CH₃)₂) | - | 35 - 40 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometric Fragmentation Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron ionization (EI), the molecule can undergo various fragmentation processes, providing a unique mass spectrum that serves as a molecular fingerprint. nist.gov The molecular ion peak (M⁺) confirms the molecular weight of the compound. miamioh.edu
The fragmentation of N',N'-dimethyl-substituted compounds often involves the loss of methyl groups or the dimethylamino group. nih.gov For this compound, characteristic fragment ions could arise from the cleavage of the N-N bond, the N-C bond, or the C-H bond of the formyl group. The study of these fragmentation patterns helps in confirming the structure of the molecule. researchgate.net
Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a powerful method used in conjunction with mass spectrometry to trace the pathways of fragmentation. nih.govnih.gov For example, by labeling one of the methyl groups with ¹³C, the fragments containing that specific methyl group can be easily identified by their increased mass. This technique provides unambiguous evidence for the proposed fragmentation mechanisms. researchgate.netnyu.edu
Interactive Data Table: Potential Mass Spectrometric Fragments of this compound
| Fragment | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | [C₃H₈N₂O]⁺ | 88 |
| [M - CH₃]⁺ | [C₂H₅N₂O]⁺ | 73 |
| [M - N(CH₃)₂]⁺ | [CHO]⁺ | 29 |
| [N(CH₃)₂]⁺ | [C₂H₆N]⁺ | 44 |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. bdu.ac.in Key functional groups in this compound will have characteristic absorption bands. For example, the C=O stretching vibration of the formyl group is expected to appear as a strong band in the region of 1650-1700 cm⁻¹. The C-N stretching vibrations and the N-H bending vibrations (if any impurities or tautomers are present) would also be observable. ias.ac.in
Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It provides information about vibrational modes that involve a change in the polarizability of the molecule. For N',N'-Dimethylformamide, a related molecule, the C-N stretching and methyl group vibrations are well-characterized by Raman spectroscopy. ias.ac.in In this compound, the N-N stretching vibration would be a key feature to identify in the Raman spectrum.
By analyzing the positions, intensities, and shapes of the peaks in both IR and Raman spectra, one can gain insights into the conformational isomers that may exist and the nature of the chemical bonds within the molecule. core.ac.uk
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C=O Stretch | 1650 - 1700 | IR (strong), Raman (moderate) |
| C-H Stretch (formyl) | 2700 - 2900 | IR (moderate), Raman (moderate) |
| C-H Stretch (methyl) | 2850 - 3000 | IR (strong), Raman (strong) |
| N-N Stretch | 1000 - 1200 | Raman (strong), IR (weak) |
| C-N Stretch | 1100 - 1300 | IR (moderate), Raman (moderate) |
Computational Chemistry and Theoretical Investigations of this compound
Computational chemistry provides powerful tools to complement experimental studies by offering a theoretical framework to understand the electronic structure, reactivity, and dynamics of this compound at the atomic level. youtube.com
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com DFT methods can accurately predict various molecular properties, such as optimized geometries, vibrational frequencies, and electronic energies. nih.gov
For this compound, DFT calculations can be employed to:
Determine the most stable conformation: By calculating the energies of different possible rotational isomers (conformers), the most stable structure can be identified.
Predict spectroscopic properties: Theoretical vibrational (IR and Raman) and NMR spectra can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. nih.gov
Analyze the electronic distribution: The distribution of electrons within the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energies and shapes of these orbitals provide insights into the molecule's reactivity, indicating regions susceptible to electrophilic or nucleophilic attack.
Investigate reaction mechanisms: DFT can be used to model the energy profiles of chemical reactions involving this compound, helping to elucidate reaction pathways and transition states. nih.govcuny.edu
Interactive Data Table: Sample DFT Calculation Outputs for this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | ~3.5 D |
Note: These are example values and the actual results will depend on the level of theory and basis set used in the calculation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions over time. researchgate.net
For this compound, MD simulations can be utilized to:
Explore conformational space: MD simulations can sample a wide range of molecular conformations, providing a more comprehensive understanding of the molecule's flexibility and the relative populations of different conformers in the liquid phase. researchgate.net
Study intermolecular interactions: In a condensed phase (liquid or solution), MD simulations can reveal how this compound molecules interact with each other and with solvent molecules. This includes analyzing hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.gov
Predict macroscopic properties: From the simulated trajectories of atoms and molecules, various macroscopic properties such as density, diffusion coefficients, and viscosity can be calculated, providing a link between the microscopic behavior and the bulk properties of the substance. researchgate.net
Investigate dynamic processes: MD simulations can be used to study dynamic events such as conformational transitions or the association and dissociation of molecular complexes. nih.gov
Predictive Modeling of Spectroscopic Properties and Reaction Pathways
Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, offering insights that can be difficult or hazardous to obtain through experimental means alone. For this compound, also known as 1-formyl-2,2-dimethylhydrazine, predictive modeling can elucidate its spectroscopic signatures and potential reaction pathways, such as thermal decomposition. Methodologies like Density Functional Theory (DFT) are central to these computational investigations, providing a framework for calculating molecular energies, structures, and a variety of properties.
Predictive Modeling of Spectroscopic Properties:
Computational methods are instrumental in predicting the spectroscopic characteristics of this compound, which are essential for its identification and characterization.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. While experimental confirmation for this compound is documented in the context of its identification as a decomposition product of 1,1-dimethylhydrazine (B165182), detailed predictive studies that systematically compare a range of computational methods and basis sets are not readily available in the current body of scientific literature. researchgate.net For related compounds, the accuracy of predicted NMR spectra is often enhanced by considering solvent effects and by comparing results from several different computational functionals. nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. For this compound, this would involve identifying the characteristic stretching and bending frequencies for its functional groups, such as the C=O, C-N, N-N, and C-H bonds. While general methodologies for such predictions are well-established, specific computational studies detailing the predicted vibrational spectra of this compound are not prominently featured in published research. nih.gov
UV-Vis Spectroscopy: The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, can be achieved using Time-Dependent DFT (TD-DFT). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Such data is valuable for understanding the electronic structure and potential for photochemical reactions of this compound. However, specific TD-DFT studies focused on this molecule are not currently available.
Predictive Modeling of Reaction Pathways:
Understanding the reaction pathways of this compound, particularly its decomposition, is crucial for handling and storage. Computational modeling can map out the potential energy surfaces for various reactions, identifying transition states and calculating activation energies.
Thermal Decomposition: A primary reaction pathway of interest is thermal decomposition. For similar but distinct molecules like N,N-dimethylformamide (DMF), studies have shown that decomposition at high temperatures can lead to the formation of dimethylamine (B145610) and carbon monoxide. nih.govinchem.org For this compound, a plausible initial step in thermal decomposition could be the cleavage of the N-N bond, which is often the weakest link in hydrazine (B178648) derivatives. Computational modeling could verify this by calculating the bond dissociation energies for all the bonds in the molecule. Following the initial cleavage, subsequent reactions of the resulting radical fragments would determine the final product distribution. While the formation of 1-formyl-2,2-dimethylhydrazine as a decomposition product of 1,1-dimethylhydrazine has been identified, detailed computational modeling of its own subsequent decomposition pathways is not extensively documented. researchgate.net
Hydrolysis: Another important reaction pathway is hydrolysis, the reaction with water. For related amides, this process is well-studied. Computational modeling of the hydrolysis of this compound would involve calculating the energy barriers for the nucleophilic attack of water on the carbonyl carbon, followed by proton transfer steps, ultimately leading to the formation of formic acid and 1,1-dimethylhydrazine. Such studies would provide valuable kinetic and mechanistic data.
Data Tables from Predictive Modeling Studies:
The generation of detailed data tables for this compound is contingent on the availability of specific computational studies. As such research is not readily found in the public domain, the following tables are presented as illustrative examples of how such data would be structured based on typical computational chemistry outputs for a molecule of this nature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl H | Data not available | - |
| Formyl C | - | Data not available |
| N-Methyl H | Data not available | - |
| N-Methyl C | - | Data not available |
| NH | Data not available | - |
Note: Specific predicted values would be populated from DFT calculations (e.g., using a B3LYP functional and a 6-31G(d,p) basis set in a specified solvent).
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| C=O stretch | Data not available | Data not available | Data not available |
| N-H stretch | Data not available | Data not available | Data not available |
| C-H stretch (methyl) | Data not available | Data not available | Data not available |
| N-N stretch | Data not available | Data not available | Data not available |
| C-N stretch | Data not available | Data not available | Data not available |
Note: This table would be populated with data from frequency calculations at a specified level of theory.
Table 3: Calculated Parameters for a Postulated Thermal Decomposition Pathway of this compound
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |
| 1. N-N Bond Cleavage | C₃H₈N₂O | •CHO + •N(CH₃)₂NH | Data not available |
| 2. H-abstraction | •CHO + C₃H₈N₂O | H₂CO + •C₃H₇N₂O | Data not available |
Note: The reaction steps and corresponding activation energies would be determined from transition state searches and potential energy surface scans.
Future Research Directions and Emerging Applications of N ,n Dimethylformohydrazide
Development of Novel Synthetic Strategies for N',N'-Dimethylformohydrazide and its Derivatives.
The synthesis of this compound and its derivatives is an area ripe for innovation. While established methods exist, the development of more efficient, scalable, and environmentally benign synthetic routes is a key focus of future research.
One promising approach involves the exploration of novel reagents and reaction conditions. For instance, a one-step synthesis of N,N'-Bis(dimethylaminomethylene)hydrazine has been reported using N,N'-diformylhydrazine with reagents like tert-butoxy-bis(dimethylamino)methane or N,N-dimethylformamide dimethylacetal. researchgate.net This suggests the potential for developing similar streamlined procedures for this compound itself. Another avenue of research could explore the use of phenyl chloroformate in conjunction with N,N-dialkyl formamides for the synthesis of related formamidine (B1211174) structures, which could potentially be adapted for this compound synthesis. researchgate.net
Furthermore, the application of modern synthetic techniques such as microwave-assisted synthesis offers a pathway to rapid and solvent-free production of hydrazide derivatives. researchgate.net Research into microwave-assisted methods for this compound could significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. researchgate.netresearchgate.net The development of catalytic methods, for example using copper-based catalysts for the synthesis of related compounds like N,N-dimethyl-p-phenylenediamine, could also offer milder reaction conditions and enhanced selectivity. google.com
Future research will likely focus on creating a diverse library of this compound derivatives by introducing various functional groups. This will enable the tuning of the molecule's physical and chemical properties for specific applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 3298-49-5 | C3H8N2O | 88.11 nih.gov |
| N,N'-Bis(dimethylaminomethylene)hydrazine | Not Available | C6H14N4 | 142.20 |
| N,N-Dimethyl-p-phenylenediamine | 99-98-9 | C8H12N2 | 136.19 |
Expanded Applications of this compound in Diverse Chemical Fields.
The unique structural features of this compound, containing both a hydrazide and a dimethylamino group, suggest its potential for a wide range of applications in various chemical domains. While direct applications are still emerging, the versatile roles of analogous compounds provide a roadmap for future exploration.
Drawing parallels with N,N-Dimethylformamide (DMF), which serves not only as a solvent but also as a reagent, catalyst, and stabilizer, this compound could potentially exhibit similar multifunctionality. sioc-journal.cnsci-hub.se For example, its ability to engage in various chemical transformations could be harnessed in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The presence of the reactive hydrazide moiety opens doors for its use as a precursor in the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.
In materials science, the incorporation of this compound or its derivatives into polymer chains could impart unique properties. Similar to how N,N-Dimethylacrylamide is used in the production of hydrogels for biomedical applications and as a component in water treatment polymers, this compound could be explored for the development of novel functional materials. chemicalbook.com Its potential to act as a ligand for metal ions also suggests applications in catalysis, where it could be used to create novel metal complexes with specific catalytic activities. sci-hub.se
| Related Compound | Application Area | Potential Role of this compound |
| N,N-Dimethylformamide (DMF) | Reagent, Catalyst, Solvent | Multifunctional role in organic synthesis |
| N,N-Dimethylacrylamide | Polymer Chemistry | Monomer for functional polymers and hydrogels |
| Hydrazide Derivatives | Medicinal Chemistry | Precursors for heterocyclic compounds |
Contributions to Green and Sustainable Chemistry through this compound Research.
The principles of green chemistry are increasingly guiding chemical research and development. The exploration of this compound presents several opportunities to contribute to this paradigm shift.
A primary focus will be the development of eco-friendly synthesis methods for the compound itself. This includes the use of greener solvents, catalytic processes to minimize waste, and energy-efficient techniques like microwave irradiation. researchgate.netnih.govnih.gov The use of renewable starting materials and the design of synthetic routes with high atom economy will be crucial in minimizing the environmental footprint of its production.
Beyond its own synthesis, this compound could serve as a green reagent or catalyst in other chemical processes. For instance, its potential to replace more hazardous reagents in certain transformations would be a significant contribution. The development of processes that utilize water as a solvent, as demonstrated in the eco-friendly synthesis of other nitrogen-containing heterocycles, is another promising direction. researchgate.net Furthermore, if this compound-based catalysts can be developed that are highly efficient and recyclable, it would further enhance their green credentials. The use of modern green reagents like dimethyl carbonate in related syntheses also provides a template for developing more sustainable processes involving this compound. unive.it
Advancements in Theoretical and Computational Chemistry for this compound Systems.
Theoretical and computational chemistry are powerful tools for understanding and predicting the behavior of molecules. In the context of this compound, these methods can provide invaluable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) studies can be employed to elucidate the electronic structure, molecular geometry, and vibrational frequencies of this compound and its derivatives. researchgate.netnih.govnih.gov Such studies can help in understanding the molecule's reactivity, identifying the most likely sites for chemical reactions, and predicting its spectroscopic properties. physchemres.org For example, DFT calculations can be used to analyze the frontier molecular orbitals (HOMO and LUMO) to predict the molecule's charge transfer properties and reactivity. nih.gov
Molecular modeling and dynamics simulations can be used to study the interactions of this compound with other molecules, such as solvents, reactants, or biological targets. nih.govresearchgate.net This can be particularly useful in predicting its behavior in different chemical environments and in designing derivatives with specific binding properties. For instance, molecular docking studies could explore the potential of this compound derivatives as inhibitors of specific enzymes, guiding the development of new therapeutic agents. nih.gov Computational studies can also aid in the design of novel synthetic routes by modeling reaction mechanisms and identifying the most favorable pathways.
| Computational Method | Application to this compound Research | Expected Insights |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Understanding of reaction mechanisms, spectroscopic properties, and reactive sites. researchgate.netnih.govnih.gov |
| Molecular Modeling | Simulation of intermolecular interactions | Prediction of solubility, binding affinities, and behavior in different environments. nih.govresearchgate.net |
| Molecular Docking | Investigation of binding to biological targets | Design of potential therapeutic agents and understanding of biological activity. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N',N'-Dimethylformohydrazide to achieve high yield and purity?
- Methodology : Use a two-step approach: (1) Condensation of formic acid derivatives with dimethylhydrazine under controlled anhydrous conditions, monitored by TLC. (2) Purification via recrystallization in aprotic solvents (e.g., DMF or DMSO) to remove unreacted hydrazine .
- Key Parameters : Maintain pH < 7 to prevent hydrolysis, and employ inert gas (N₂/Ar) to avoid oxidation. Validate purity using HPLC (≥98%) and NMR (absence of residual dimethylamine peaks) .
Q. What analytical techniques are most effective for characterizing This compound and its intermediates?
- Structural Confirmation :
- FT-IR : Confirm N-H stretching (3100–3300 cm⁻¹) and C=O absorption (1650–1700 cm⁻¹) .
- ¹H/¹³C NMR : Identify methyl groups (δ 2.8–3.1 ppm for N-CH₃) and carbonyl signals (δ 160–170 ppm) .
- Purity Assessment : Use GC-MS to detect trace impurities (e.g., hydrazine byproducts) .
Q. How does solvent choice impact the stability and reactivity of This compound in synthetic workflows?
- Optimal Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility and stability, but avoid prolonged heating (>80°C) to prevent decomposition .
- Alternatives : Acetonitrile or THF can reduce side reactions in nucleophilic substitutions but may lower reaction rates .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data on This compound's role in heterocyclic ring formation?
- Hypothesis Testing : Use kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise pathways in cyclization reactions .
- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers .
Q. How can researchers mitigate toxicity risks when handling This compound in biological assays?
- Safety Protocols : Follow NIOSH guidelines: use fume hoods, PPE (nitrile gloves, lab coats), and monitor airborne hydrazine levels via colorimetric tubes .
- Decontamination : Neutralize spills with 10% acetic acid to convert residual hydrazide into non-volatile salts .
Q. What strategies resolve discrepancies in reported catalytic activity of This compound in cross-coupling reactions?
- Data Reconciliation : Compare reaction conditions (e.g., Pd catalyst loading, solvent/base systems) across studies .
- Control Experiments : Test for metal-ligand complexation via UV-Vis spectroscopy to rule out catalyst poisoning .
Q. How does This compound’s conformational flexibility influence its supramolecular assembly in crystal structures?
- Crystallographic Analysis : Perform single-crystal XRD to identify H-bonding patterns (e.g., N-H···O interactions) and quantify dihedral angles .
- Thermodynamic Profiling : Use DSC to correlate melting points with polymorph stability .
Q. What advanced spectral methods validate This compound’s role as a carbonyl synthon in multicomponent reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
